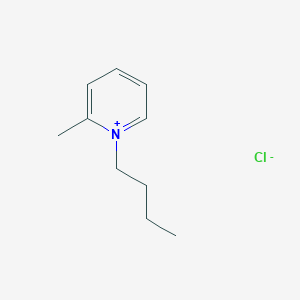

1-丁基-2-甲基吡啶鎓氯

描述

1-Butyl-2-methylpyridinium chloride is a chemical compound with the molecular formula C10H16ClN . It has a molecular weight of 185.69 and is used in applications related to Hydrogen Bonding .

Molecular Structure Analysis

The molecular structure of 1-Butyl-2-methylpyridinium chloride consists of a positively charged nitrogen atom, a widely delocalised aromatic system, and the lipophilicity of the side chains connected to the cationic head groups .Physical And Chemical Properties Analysis

1-Butyl-2-methylpyridinium chloride has a melting point of 147 °C . It is soluble in acetone, acetonitrile, ethyl acetate, isopropyl alcohol, methylene chloride, and water .科学研究应用

水溶液中的聚集行为

1-丁基-2-甲基吡啶鎓氯在水溶液中表现出有趣的聚集行为。Singh 和 Kumar (2007) 通过 1H 核磁共振和荧光光谱探索了包括 N-丁基-3-甲基吡啶鎓氯在内的各种离子液体的自聚集。他们发现聚集特性与中子散射和电导率测量等其他方法的结果非常吻合,从而深入了解了这些离子液体在水性环境中的聚集结构 (Singh & Kumar, 2007).

热物理性质

Bandrés 等人 (2009) 对与 1-丁基-2-甲基吡啶鎓氯密切相关的 1-丁基-2-甲基吡啶鎓四氟硼酸盐进行了详细的热物理研究。他们在一定温度范围内测量了密度、粘度和表面张力等各种性质。这种系统表征有助于了解此类化合物的行为及其作为新溶剂的潜力 (Bandrés 等人,2009).

溴化试剂/溶剂

Borikar、Daniel 和 Paul (2009) 发现 1-丁基-3-甲基吡啶鎓三溴化物(1-丁基-2-甲基吡啶鎓氯的变体)对苯胺和酚的溴化具有很高的效率和区域选择性。这突出了其作为有机合成中试剂/溶剂的潜力,由于对有机溶剂的需求减少,它提供了一种更环保的选择 (Borikar, Daniel, & Paul, 2009).

电化学降解

Pieczyńska 等人 (2015) 专注于吡啶鎓离子液体(包括 1-丁基-4-甲基吡啶鎓氯)在水溶液中的电化学氧化。他们观察到降解效率因 pH 值和温度而异,从而深入了解了这些物质的环境影响和降解途径 (Pieczyńska 等人,2015).

清洁技术中的应用

Seddon (1997) 讨论了使用室温离子液体(如 1-丁基吡啶鎓氯)进行清洁合成和催化过程。这些离子液体因其环境友好性而逐渐被认可在工业过程中的潜力 (Seddon, 1997).

活性污泥微生物的生物降解

Pham 等人 (2009) 研究了微生物在好氧活性污泥中对 1-丁基-3-甲基吡啶鎓进行的生物转化。他们鉴定了生物降解过程中形成的代谢物,提供了有关该化合物环境归宿的宝贵信息 (Pham 等人,2009).

安全和危害

The safety data sheet for 1-Butyl-2-methylpyridinium chloride indicates that it is not fully tested and risks cannot be excluded if the product is handled inappropriately . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact, immediate medical attention is advised .

作用机制

Target of Action

1-Butyl-2-methylpyridinium chloride is primarily used as a laboratory chemical and in the manufacture of substances . It is known for its ability to dissolve a wide range of organic and inorganic compounds .

Mode of Action

The compound acts as a solvent in various chemical reactions, catalysis, and separations . It interacts with its targets by dissolving them, thereby facilitating their participation in chemical reactions .

Biochemical Pathways

Its ability to dissolve a wide range of compounds suggests that it may influence multiple pathways depending on the specific compounds it interacts with .

Result of Action

The molecular and cellular effects of 1-Butyl-2-methylpyridinium chloride’s action depend on the specific compounds it is interacting with. As a solvent, it can facilitate chemical reactions and catalysis, potentially leading to the synthesis of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-2-methylpyridinium chloride. For instance, it should be kept away from heat, sparks, and open flame . . These precautions help to maintain the stability of the compound and ensure its safe use.

属性

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPFDGGIGHSUCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049204 | |

| Record name | 1-Butyl-2-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112400-85-8 | |

| Record name | 1-Butyl-2-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)